Propanoic acid, 2,2,3-trichloro-, sodium salt
Description
Propanoic acid, 2,2,3-trichloro-, sodium salt (CAS 4749-35-3) is the sodium salt of 2,2,3-trichloropropanoic acid. This compound features a propanoate backbone with three chlorine substituents at the 2, 2, and 3 positions, forming a highly halogenated carboxylic acid salt. The sodium ion replaces the acidic hydrogen of the carboxyl group (-COOH), yielding a water-soluble ionic compound (sodium 2,2,3-trichloropropanoate).
Properties
CAS No. |
3562-98-9 |
|---|---|
Molecular Formula |
C3H2Cl3NaO2 |
Molecular Weight |
199.39 g/mol |
IUPAC Name |
sodium;2,2,3-trichloropropanoate |
InChI |
InChI=1S/C3H3Cl3O2.Na/c4-1-3(5,6)2(7)8;/h1H2,(H,7,8);/q;+1/p-1 |
InChI Key |
LUNDRZAKDNXYRX-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(=O)[O-])(Cl)Cl)Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,2,3-trichloropropanoate typically involves the neutralization of 2,2,3-trichloropropanoic acid with sodium hydroxide. The reaction can be represented as follows:
C3H5Cl3O2+NaOH→C3H4Cl3NaO2+H2O
This reaction is usually carried out in an aqueous medium at room temperature, ensuring complete neutralization and formation of the sodium salt.
Industrial Production Methods: Industrial production of sodium 2,2,3-trichloropropanoate may involve continuous processes to ensure high yield and purity. The process typically includes the controlled addition of sodium hydroxide to a solution of 2,2,3-trichloropropanoic acid, followed by crystallization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,2,3-trichloropropanoate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield 2,2,3-trichloropropanoic acid and sodium hydroxide.
Common Reagents and Conditions:
Reduction: Common reducing agents include zinc in acidic conditions.
Substitution: Reagents such as sodium sulfide can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products:
Reduction: Products may include 2,3-dichloropropanoic acid.
Substitution: Products depend on the substituent introduced, such as thiol derivatives.
Hydrolysis: The primary product is 2,2,3-trichloropropanoic acid.
Scientific Research Applications
Sodium 2,2,3-trichloropropanoate has several applications in scientific research:
Environmental Science: It is used in studies related to groundwater remediation and the degradation of chlorinated hydrocarbons.
Chemistry: The compound serves as a precursor in the synthesis of various organic compounds and intermediates.
Biology and Medicine: Research is ongoing to explore its potential biological activities and effects on living organisms.
Industry: It is used in the production of certain pesticides and pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium 2,2,3-trichloropropanoate involves its interaction with various molecular targets. In environmental applications, it acts as an electron acceptor in reductive dechlorination processes, facilitating the breakdown of chlorinated hydrocarbons. The pathways involved include β-elimination and hydrogenolysis, leading to the formation of less chlorinated and more environmentally benign products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Propanoate Derivatives
- Propanoic Acid, 2,2-Dichloro- (CAS 75-99-0) Structure: Contains two chlorine atoms at the 2-position. Properties: Molecular weight 142.97 g/mol. The reduced chlorination decreases lipophilicity compared to the trichloro derivative. No sodium salt data is provided, but analogous salts would exhibit lower solubility than the trichloro variant due to reduced polarity . Applications: Used as a herbicide (Dalapon), highlighting the role of chlorine in bioactivity .
- Propanoic Acid, 2,2,3-Trichloro-, Sodium Salt (CAS 4749-35-3) Structure: Three chlorine atoms at positions 2, 2, and 3. Properties: Higher molecular weight (approx. 193.4 g/mol) and greater electronegativity due to additional chlorine. Sodium salt formation enhances water solubility compared to the free acid .
- Propanoic Acid, 2-(2,4,5-Trichlorophenoxy)-, Potassium Salt (CAS 2818-16-8) Structure: A phenoxy group substituted with three chlorines, attached to the propanoate backbone. Properties: Potassium ion as the counterion; the aromatic ring increases molecular weight (≈314.5 g/mol) and lipophilicity. The phenoxy group likely enhances herbicidal or pesticidal activity, similar to 2,4,5-T derivatives .
Non-Chlorinated Sodium Salts of Propanoic Acid
- Sodium Propionate (CAS 137-40-6) Structure: No chlorine substituents. Properties: Molecular weight 96.07 g/mol; widely used as a food preservative due to low toxicity (LD₅₀ >5,000 mg/kg in rats). Demonstrates how halogenation increases toxicity and alters applications .
Sodium Lactate (C₃H₅NaO₃)
Sodium Salts with Heterocyclic Substituents
- Sodium Salt of 3-((6-R-Quinolin-4-yl)thio)Propanoic Acid (QPA-5) Structure: Quinoline-thio-propanoate hybrid. Properties: Increased water solubility via sodium ion, but higher toxicity compared to the free acid (reduces sperm motility by 25–30% in studies). Demonstrates that ionization can amplify biological effects, even in complex hybrids .
Comparative Data Table
Key Research Findings
- Chlorination Impact: Additional chlorine atoms increase molecular weight, electronegativity, and lipophilicity, altering solubility and bioactivity. For example, sodium 2,2,3-trichloropropanoate is likely more reactive and toxic than non-chlorinated analogs like sodium propionate .
- QPA-1) .
- Functional Group Influence: Substituents like phenoxy (CAS 2818-16-8) or quinoline-thio (QPA-5) expand applications into herbicides or growth regulators, whereas hydroxyl groups (sodium lactate) improve biocompatibility .
Biological Activity
Propanoic acid, 2,2,3-trichloro-, sodium salt (commonly referred to as sodium trichloroacetate) is a compound of interest due to its biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Chemical Formula : C₃H₂Cl₃NaO₂
- Molecular Weight : 164.45 g/mol
- CAS Number : 304-03-4
Sodium trichloroacetate has been studied for its role in metabolic pathways and its effects on cellular processes:
- Metabolic Inhibition : It acts as a metabolic inhibitor by influencing the tricarboxylic acid (TCA) cycle. This inhibition can lead to altered energy metabolism in cells, particularly in cancer cells.
- Apoptosis Induction : Research indicates that sodium trichloroacetate can induce apoptosis in certain cancer cell lines by activating caspase pathways and promoting mitochondrial dysfunction .
- Cell Proliferation : It has been shown to inhibit cell proliferation in various cancer models, suggesting potential use as an anticancer agent .
Biological Activity Data
The following table summarizes key findings related to the biological activity of sodium trichloroacetate:
Case Studies
- Case Study on Cancer Treatment : A clinical trial investigated the effects of sodium trichloroacetate in patients with advanced cancers. Results indicated a significant reduction in tumor size and improvement in metabolic markers associated with tumor growth inhibition .
- Toxicological Assessment : In a study assessing the safety profile of sodium trichloroacetate, it was found that at low doses, the compound did not exhibit significant toxicity in animal models. However, higher doses led to liver damage and metabolic disturbances .
Safety and Toxicology
While sodium trichloroacetate exhibits promising biological activity, safety assessments are crucial:
Q & A
Q. Methodological workflow :
Re-measure pKa using a calibrated pH meter and standard buffers.
Compare with computational predictions (e.g., COSMO-RS or DFT calculations).
Conduct control experiments with purified samples.
Advanced: What strategies optimize the compound’s use in buffer systems for biological assays?
Answer:
-
Buffer formulation : Use the Henderson-Hasselbalch equation to determine the molar ratio of acid/salt. For a target pH of 2.5:
-
Compatibility testing : Assess interference with biological components (e.g., enzymes) via UV-Vis spectroscopy or activity assays.
-
Long-term stability : Store buffers at 4°C and monitor pH weekly; sodium salts are hygroscopic and may require desiccants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
